molecular formula C16H16ClNO B2813956 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1042556-40-0

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol

Cat. No.: B2813956
CAS No.: 1042556-40-0
M. Wt: 273.76
InChI Key: XUKFJKXITKLTIX-UHFFFAOYSA-N
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Description

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure, which incorporates phenolic and aminomethyl-indane motifs, suggests potential as a versatile intermediate or ligand. Compounds with similar structural features, particularly those with nitrogen and oxygen donor atoms, are extensively investigated for their ability to form stable complexes with various metal ions . These complexes are of significant interest for their diverse biological activities, which can include antibacterial and antifungal properties, as observed in related Schiff base and Mannich base derivatives . The presence of the 2,3-dihydro-1H-indenyl group provides a rigid, planar scaffold that may facilitate interaction with biological macromolecules, such as DNA and proteins, making this compound a candidate for studies in drug discovery and development . Researchers can utilize this chemical to explore its specific mechanism of action, which may involve enzyme inhibition or disruption of cellular processes in pathogenic microorganisms . Furthermore, its potential antioxidant and anticancer activities against a panel of cell lines (e.g., HeLa, MCF-7, HepG-2) represent a promising avenue for in vitro pharmacological assessment . This compound is supplied exclusively for laboratory research to enable these explorations.

Properties

IUPAC Name

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFJKXITKLTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2,3-dihydro-1H-indene-1-amine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as methanesulfonic acid can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is C16H16ClNOC_{16}H_{16}ClNO with a molecular weight of approximately 273.76 g/mol. Its structure features a chlorinated phenolic ring connected to an indene-derived amino group, which is critical for its biological activity.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties. It has shown potential as:

  • Antitumor Agent : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Biochemical Research

In biochemical applications, this compound serves as a biochemical probe due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in disease processes, providing insights into enzyme mechanisms and potential therapeutic targets.

Neuropharmacology

The compound has also been studied for its effects on the central nervous system:

  • Histamine H3 Receptor Antagonism : It has been explored as a non-imidazole antagonist of the H3 receptor, which plays a crucial role in neurotransmitter regulation and could be beneficial in treating neurological disorders.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against several pathogenic bacteria and fungi. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria, demonstrating promising antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the indene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents Key Properties/Activities Reference
4-Chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol 2,3-Dihydro-1H-inden-1-ylamino group Potential ligand for metal complexes; steric bulk from indene may enhance stability
4-Bromo-2-[(4-chlorobenzylamino)methyl]phenol 4-Chlorobenzylamino group Antimicrobial activity (Gram-positive bacteria); commercial availability
4-Chloro-2-[(4-fluorophenylimino)methyl]phenol (Schiff base) 4-Fluorophenylimino group Forms octahedral metal complexes (Cu, Co, Ni); used in catalysis and antimicrobial studies
4-Chloro-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol (Zn complex) Piperazine-ethylimino group Lower toxicity in hematological and biochemical assays; potential for therapeutic use
4-Chloro-2-[(3,4-dimethylphenylimino)methyl]phenol 3,4-Dimethylphenylimino group Intramolecular O–H∙∙∙N hydrogen bonding; 3D crystal packing via C–H∙∙∙C interactions
4-Chloro-2-((ethylamino)methyl)phenol Ethylamino group Building block for pharmaceuticals; enhanced solubility due to simpler aliphatic chain

Structural Analysis

  • Steric and Electronic Effects: The indene group in the target compound introduces significant steric hindrance compared to phenyl or aliphatic substituents (e.g., ethylamino in ). This may reduce reactivity in nucleophilic environments but enhance stability in metal coordination .

Metal Coordination

  • The target compound’s indene group may influence metal-ligand geometry. For example, 4-chloro-2-[(4-fluorophenylimino)methyl]phenol forms octahedral Cu(II) complexes, whereas zinc complexes of piperazine derivatives exhibit low toxicity .

Physicochemical Properties

Property Target Compound 4-Chloro-2-[(3,4-dimethylphenylimino)methyl]phenol 4-Chloro-2-((ethylamino)methyl)phenol
Molecular Weight Not reported 259.72 g/mol 185.65 g/mol (estimated)
Crystal System Not characterized Monoclinic (P21/n) Not reported
Solubility Likely low (indene hydrophobicity) Low (non-polar substituents) Moderate (aliphatic chain)

Biological Activity

Overview

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol, with the CAS number 1042556-40-0, is an organic compound featuring a chloro-substituted phenolic structure linked to an indene derivative. This compound is of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C16_{16}H16_{16}ClNO
  • Molar Mass : 273.76 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli4.69 µg/mL
Candida albicans16.69 µM

These values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the hydroxyl group allows for hydrogen bonding with proteins, while the indene moiety enhances hydrophobic interactions within enzyme active sites. This dual interaction mechanism may lead to the modulation of enzymatic activities and receptor functions, contributing to its antimicrobial efficacy .

Study on Antimicrobial Properties

A comprehensive study assessed the antibacterial and antifungal activities of various phenolic compounds, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested, particularly against E. coli and C. albicans. The study utilized disk diffusion methods to evaluate the zones of inhibition, confirming the compound's effectiveness .

Anticancer Activity

In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Further research is required to fully elucidate these mechanisms and establish therapeutic relevance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol, and how are intermediates characterized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the condensation of 2,3-dihydro-1H-inden-1-amine and a halogenated phenolic precursor. Key steps include:

  • Nucleophilic substitution : Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C to form the aminomethyl linkage .
  • Protection/deprotection strategies : Used to preserve phenolic OH groups during reactive steps .
    • Characterization :
  • Thin-layer chromatography (TLC) : Monitors reaction progress (e.g., ethyl acetate/hexane eluent systems) .
  • Nuclear magnetic resonance (NMR) spectroscopy :
  • ¹H NMR: Identifies methylene bridge protons (δ 4.2–4.5 ppm) and aromatic substituents .
  • ¹³C NMR: Confirms quaternary carbons (e.g., C-Cl at ~140 ppm) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Essential techniques :

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass accuracy < 3 ppm) .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., phenolic O-H stretch at ~3300 cm⁻¹) .
  • 2D NMR (COSY, HSQC) : Resolves spin-spin coupling and carbon-proton connectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in molecular geometry?

  • Strategies :

  • Single-crystal X-ray diffraction : Provides definitive bond lengths/angles (e.g., C-N bond precision ±0.01 Å) .
  • Density functional theory (DFT) : Compares computational models (B3LYP/6-31G* level) with experimental data to identify energy-minimized conformers .
  • Variable-temperature NMR : Assesses dynamic effects (e.g., rotational barriers) influencing spectral assignments .

Q. What experimental approaches mitigate regioselectivity challenges during synthesis?

  • Optimization methods :

  • Solvent effects : Use of DMSO or THF to stabilize transition states .
  • Catalytic control : Lewis acids (e.g., ZnCl₂) to direct substitution patterns .
  • Kinetic monitoring : Real-time TLC or in-situ IR to track intermediate formation .

Q. How should contradictory biological activity data be analyzed across different assay systems?

  • Methodological framework :

  • Dose-response profiling : Establishes IC₅₀/EC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Counter-screening : Tests against unrelated targets to rule out off-target effects .
  • Structure-activity relationship (SAR) : Modifies substituents (e.g., chloro vs. fluoro) to correlate activity with structural features .

Data Analysis & Optimization

Q. What strategies improve yield and purity during scale-up synthesis?

  • Key considerations :

  • Purification : Gradient column chromatography (silica gel, 20–50% ethyl acetate/hexane) .
  • Reaction kinetics : Adjusts stoichiometry (1.2–1.5 eq. amine) and heating duration .
  • Quality control :
  • Elemental analysis : Verifies C/H/N ratios (±0.3% deviation) .
  • HPLC-PDA : Ensures >98% purity .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Protocols :

  • pH stability studies : Incubates in buffers (pH 2–9) at 37°C for 24h, monitored via LC-MS .
  • Plasma protein binding assays : Uses ultrafiltration to assess unbound fraction .

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